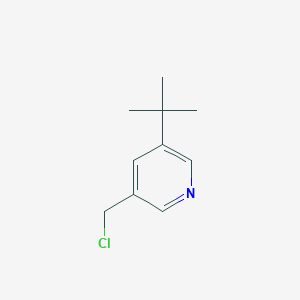
(2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of a chiral auxiliary to induce the correct stereochemistry during the formation of the pyrrolidine ring. The reaction conditions often include the use of strong acids or bases, as well as specific temperature and pressure conditions to optimize the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is also common to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have different chemical properties and applications.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents such as potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions, including temperature, pressure, and solvent, can vary depending on the desired reaction and product .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may produce different oxidized derivatives, while reduction reactions may yield various reduced forms of the compound .
Applications De Recherche Scientifique
(2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in studies of enzyme mechanisms and protein-ligand interactions, providing insights into biological processes at the molecular level.
Mécanisme D'action
The mechanism of action of (2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid include other pyrrolidine derivatives, such as:
- (2S)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid
- 1-acetyl-5-oxopyrrolidine-2-carboxylic acid (racemic mixture)
- Pyrrolidine-2-carboxylic acid derivatives with different substituents
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the resulting chemical properties. This stereochemistry can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H9NO4 |
|---|---|
Poids moléculaire |
171.15 g/mol |
Nom IUPAC |
(2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO4/c1-4(9)8-5(7(11)12)2-3-6(8)10/h5H,2-3H2,1H3,(H,11,12)/t5-/m1/s1 |
Clé InChI |
AYNBBSMJRSAAHP-RXMQYKEDSA-N |
SMILES isomérique |
CC(=O)N1[C@H](CCC1=O)C(=O)O |
SMILES canonique |
CC(=O)N1C(CCC1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


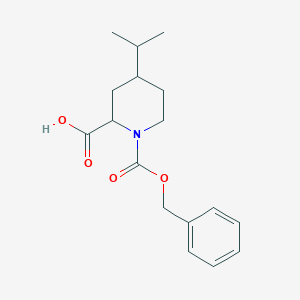
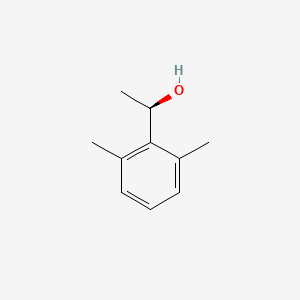
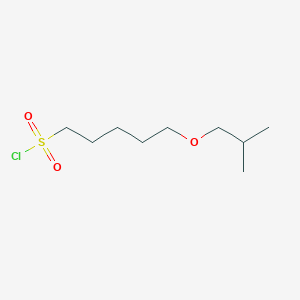

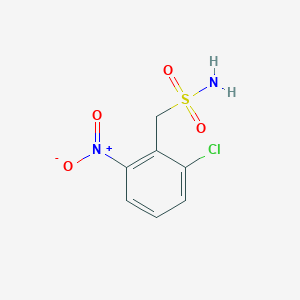
![2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B13621548.png)





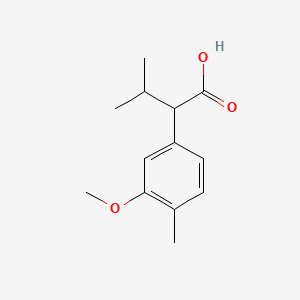
![rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13621602.png)
